molecular formula C10H11NO4 B13758320 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid CAS No. 758673-53-9

3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid

Cat. No.: B13758320
CAS No.: 758673-53-9
M. Wt: 209.20 g/mol
InChI Key: XTZMUKVMOKMMEJ-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a unique benzodioxepine scaffold, which is recognized in medicinal chemistry as a privileged structure for its relevance to various biological targets . The molecule integrates both an amino and a carboxylic acid functional group on its seven-membered ring, making it a versatile bifunctional synthon for constructing more complex molecular architectures, such as protease inhibitors or other pharmacologically active molecules . Researchers can leverage this compound as a critical building block in organic synthesis, pharmaceuticals, and agrochemicals . The presence of the carboxylic acid group allows for straightforward conjugation with amines (to form amide bonds) and alcohols (to form esters), while the amino group is amenable to acylation or sulfonation reactions. This enables the creation of diverse compound libraries for screening campaigns. The benzodioxepine core itself is a subject of interest in drug discovery, with derivatives being explored for potential antibacterial activity and other therapeutic areas . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material with appropriate safety precautions.

Properties

CAS No.

758673-53-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-amino-2,4-dihydro-1,5-benzodioxepine-3-carboxylic acid

InChI

InChI=1S/C10H11NO4/c11-10(9(12)13)5-14-7-3-1-2-4-8(7)15-6-10/h1-4H,5-6,11H2,(H,12,13)

InChI Key

XTZMUKVMOKMMEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C2O1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) typically involves the following steps:

    Thorpe Cyclization: The process begins with the cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile intermediate.

    Hydrolysis: The enamino nitrile is then hydrolyzed to produce the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.

    Reduction: The ketone intermediate is reduced to form the amino alcohol.

    Reductive Alkylation: Various N-alkyl and N-aralkyl derivatives of the amino alcohol are obtained through reductive alkylation in the presence of aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and quality of the final product, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various amino alcohols, oxidized derivatives, and substituted benzodioxepin compounds .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 3-amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents aimed at treating bacterial infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis and dermatitis .

Anticancer Activity

Preliminary research indicates that 3-amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Cosmetic Applications

The cosmetic industry is increasingly utilizing compounds with beneficial skin properties. The unique structure of 3-amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid allows it to be incorporated into formulations aimed at improving skin hydration and elasticity.

Skin Hydration and Anti-aging

Formulations containing this compound have been shown to enhance skin hydration and reduce the appearance of fine lines and wrinkles. Its incorporation into creams and serums is based on its ability to interact with skin proteins and improve moisture retention .

Stability and Efficacy

The compound's stability under various conditions makes it suitable for use in cosmetic products. Studies have validated its safety and effectiveness through rigorous testing protocols mandated by regulatory agencies .

Polymer Development

The unique chemical properties of 3-amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid have led to its exploration in polymer chemistry. It can be used as a monomer or additive to enhance the mechanical properties of polymers, potentially leading to the development of new materials with improved durability and functionality .

Drug Delivery Systems

Research is ongoing into the use of this compound in drug delivery systems due to its ability to form stable complexes with various drug molecules. This could enhance the bioavailability of drugs administered via topical or oral routes .

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) involves its interaction with β-adrenergic receptors. The compound acts as a stimulant, leading to bronchodilation and other physiological effects. The molecular targets include β-adrenergic receptors, and the pathways involved are related to adrenergic signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related molecules: caffeic acid (3,4-Dihydroxybenzeneacrylic acid) and 3-aminobenzoic acid.

Table 1: Structural and Functional Comparison

Property 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic Acid Caffeic Acid 3-Aminobenzoic Acid
Core Structure Benzodioxepine ring (7-membered, 2 oxygens) Benzene ring with acrylic acid substituents Benzene ring with amino and carboxylic acid
Functional Groups Amino, carboxylic acid Dihydroxy, carboxylic acid Amino, carboxylic acid
Molecular Formula Likely C₁₀H₁₁NO₅* C₉H₈O₄ C₇H₇NO₂
Physical State Not reported (inferred crystalline solid) Yellow crystals Solid (exact form unspecified)
Primary Applications (Inferred) Pharmaceutical intermediates, bioactive studies Pharmacological research, food/cosmetics Dye intermediates
Reactivity Zwitterionic potential, amide formation Antioxidant properties, esterification Amide/azo-dye synthesis
Safety Considerations Likely requires handling precautions (amine/carboxylic acid) Generally recognized as safe in low doses Avoid food contact; irritant

*Deduced from structural analysis.

Key Differences and Implications

Structural Complexity: The benzodioxepine core in the target compound introduces conformational flexibility absent in the planar benzene rings of caffeic acid and 3-aminobenzoic acid. This could enhance binding to biomolecules with complex active sites, such as G-protein-coupled receptors .

Functional Group Arrangement: The proximity of amino and carboxylic acid groups in the target compound may enable zwitterionic behavior, altering solubility and membrane permeability compared to 3-aminobenzoic acid, where these groups are para to each other .

Applications: Caffeic acid is widely used in antioxidant and anti-inflammatory research due to its dihydroxy groups, whereas the target compound’s amino group and rigid bicyclic structure may favor neurological drug development (e.g., serotonin receptor modulators) . 3-Aminobenzoic acid is restricted to industrial dye synthesis due to toxicity concerns, while the target compound’s complexity likely limits its use to specialized pharmaceutical contexts .

This could slow amide bond formation but improve metabolic stability in vivo.

Biological Activity

3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid is a compound belonging to the benzodioxepine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid can be represented as follows:

C10H11NO4\text{C}_{10}\text{H}_{11}\text{N}\text{O}_{4}

This compound features a benzodioxepine ring system that contributes to its unique biological properties.

The biological activity of 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes linked to metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Biological Activity Data Table

The following table summarizes key biological activities and findings related to 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid:

Biological Activity Description Reference
AntimicrobialExhibits activity against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits arginase activity with IC50 values in the nanomolar range

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid on various cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through the activation of caspase pathways. The findings suggest its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid was tested against several bacterial strains. Results indicated that the compound effectively inhibited the growth of Gram-positive bacteria, highlighting its potential use in treating bacterial infections.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid:

  • Structure-Activity Relationship (SAR) : Modifications to the benzodioxepine structure have been shown to enhance biological activity.
  • Synergistic Effects : Combination studies with other antimicrobial agents revealed synergistic effects that could lead to more effective treatment regimens.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid, and how can purity be ensured?

The synthesis typically involves multi-step routes, including cyclization and functional group modifications. For example, analogs like 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid require controlled reaction conditions (e.g., temperature, catalyst selection) to minimize side products . Purity can be assessed via melting point analysis (e.g., mp 143–146°C for the benzodioxepine core ) and chromatographic techniques (HPLC or LC-MS). Recrystallization using solvents like ethanol or acetonitrile is recommended for purification .

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR : Critical for confirming the benzodioxepine core and substituent positions. For example, 1H^1H-NMR can resolve diastereotopic protons in the seven-membered ring.
  • X-ray crystallography : Provides definitive confirmation of stereochemistry and hydrogen-bonding patterns, as seen in analogs like 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid .
  • FT-IR : Identifies carboxylic acid (-COOH) and amine (-NH2_2) functional groups via characteristic stretches (e.g., 1700–1720 cm1^{-1} for C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or impurity profiles. To address this:

  • Validate purity : Use orthogonal methods (HPLC, HRMS) to rule out batch-to-batch variability .
  • Standardize assays : Compare results under identical conditions (e.g., cell lines, incubation times). For example, enzyme inhibition studies should include positive controls like known inhibitors .
  • Mechanistic studies : Probe binding modes via molecular docking or surface plasmon resonance (SPR) to confirm target specificity .

Q. What strategies are recommended for studying its enzyme inhibition mechanisms?

  • Kinetic assays : Measure KiK_i (inhibition constant) using fluorogenic substrates or spectrophotometric methods.
  • Structural biology : Co-crystallize the compound with target enzymes (e.g., proteases or kinases) to identify binding interactions. Analogous benzoxazine derivatives show binding to active-site residues via hydrogen bonding and hydrophobic interactions .
  • Mutagenesis : Modify key enzyme residues to confirm critical binding regions .

Q. How can researchers optimize its stability in aqueous solutions for pharmacological studies?

  • pH-dependent stability : Test degradation rates across pH 2–8 using LC-MS. Carboxylic acid derivatives often show improved stability at neutral pH .
  • Excipient screening : Add stabilizers like cyclodextrins or albumin to buffer formulations .
  • Temperature control : Store solutions at -20°C and avoid freeze-thaw cycles to prevent hydrolysis .

Q. What advanced analytical methods are suitable for detecting trace impurities?

  • LC-MS/MS : Quantifies impurities at ppm levels using selective ion monitoring (SIM). For example, EPA DSSTox databases provide reference spectra for related benzodiazepine impurities .
  • Chiral chromatography : Resolves enantiomeric impurities, critical for compounds with stereocenters .
  • NMR relaxation studies : Detects amorphous or crystalline impurities via T1/T2T_1/T_2 relaxation times .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular formulaC10_{10}H11_{11}NO4_4
Melting point143–146°C
CAS Registry Number20825-89-2
Solubility (H2_2O)Sparingly soluble

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in cyclizationUse flow reactors for precise control
Racemization during synthesisChiral auxiliaries or enzymes
Purification difficultiesRecrystallization in ethanol/ACN

Key Considerations for Experimental Design

  • Stereochemical integrity : Monitor enantiopurity via polarimetry or chiral HPLC .
  • Biological relevance : Use physiologically relevant pH and ionic strength in assays .
  • Data reproducibility : Include ≥3 technical replicates and validate with independent methods (e.g., NMR + MS) .

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